molecular formula C14H11NO4 B1610089 Methyl 2-(3-nitrophenyl)benzoate CAS No. 83527-96-2

Methyl 2-(3-nitrophenyl)benzoate

Cat. No.: B1610089
CAS No.: 83527-96-2
M. Wt: 257.24 g/mol
InChI Key: XRVFDDFISPMXHE-UHFFFAOYSA-N
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Description

Methyl 2-(3-nitrophenyl)benzoate is an organic compound with the molecular formula C14H11NO4 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a nitro group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-nitrophenyl)benzoate can be synthesized through a multi-step process involving the nitration of methyl benzoate followed by esterification. One common method involves the nitration of methyl benzoate using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position. The reaction is typically carried out at low temperatures to control the regioselectivity and yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, concentration, and reaction time, which are critical for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-nitrophenyl)benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under basic or acidic conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of aqueous acid or base.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or hydrochloric acid for nucleophilic substitution.

    Hydrolysis: Aqueous sodium hydroxide or sulfuric acid.

Major Products

    Reduction: Methyl 2-(3-aminophenyl)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 2-(3-nitrophenyl)benzoic acid and methanol.

Scientific Research Applications

Methyl 2-(3-nitrophenyl)benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a model compound for investigating the behavior of nitroaromatic compounds in biological systems.

Mechanism of Action

The mechanism of action of methyl 2-(3-nitrophenyl)benzoate in biological systems involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with nucleophiles in the cell, leading to various biochemical effects. The ester group can be hydrolyzed by esterases, releasing the active benzoic acid derivative, which can further participate in metabolic pathways.

Comparison with Similar Compounds

Methyl 2-(3-nitrophenyl)benzoate can be compared with other nitrobenzoate derivatives, such as:

    Methyl 3-nitrobenzoate: Similar structure but lacks the additional phenyl group, leading to different reactivity and applications.

    Methyl 4-nitrobenzoate: The nitro group is positioned para to the ester group, affecting its electronic properties and reactivity.

    Methyl 2-nitrobenzoate: The nitro group is ortho to the ester group, resulting in steric hindrance and different chemical behavior.

Properties

IUPAC Name

methyl 2-(3-nitrophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-19-14(16)13-8-3-2-7-12(13)10-5-4-6-11(9-10)15(17)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVFDDFISPMXHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470953
Record name Methyl 2-(3-nitrophenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83527-96-2
Record name Methyl 2-(3-nitrophenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n.m.r. (DMSO-d6) δ values include 3.61 (s, 3 H), 7.51 (d, 1 H), 7.58 (t, 1 H), 7.69 (m, 3 H), 7.88 (d, 1 H), 8.24 (d, 1 H); from methyl 2-bromobenzoate (1.53 g), tetrakis(triphenylphosphine)palladium(0) (270 mg) and 3-nitrophenylboronic acid (1.44 g).
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step Two
Quantity
270 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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